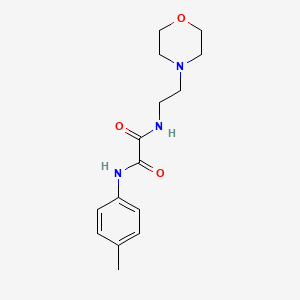
N'-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N'-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)oxamide often involves multi-step organic reactions, starting from readily available substrates. For instance, derivatives of morpholine and substituted phenoxypropanamide have been synthesized using commercially available precursors in a high-yield and high-purity manner, indicating the efficiency of the synthetic methods employed (Loganathan Velupillai, M. Shingare, D.V.Mane, 2015). Such processes typically involve condensation, amination, and cyclization reactions, underscoring the complexity and precision required in organic synthesis.
Molecular Structure Analysis
The molecular structure of compounds like N'-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)oxamide can be elucidated using techniques such as NMR, IR, Mass spectroscopy, and X-ray crystallography. For example, structural characterization through single crystal X-ray diffraction has been employed to confirm the structure of morpholine-containing compounds, revealing critical details about their molecular configuration and interatomic distances (Mamatha S.V, M. Bhat, Sagar B K, Meenakshi S.K., 2019).
科学的研究の応用
Analytical Methods in Determining Antioxidant Activity
Research on antioxidants and their implications across various fields highlights critical analytical methods used to determine antioxidant activity. These methods, including the ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH tests, rely on spectrophotometry to assess chemical reactions involving antioxidants. Such assays have been applied successfully in analyzing antioxidant capacity in complex samples, suggesting potential relevance in studying compounds with antioxidant properties or those involved in oxidative stress-related research (Munteanu & Apetrei, 2021).
Oxidized Phospholipids and Atherosclerosis
Oxidized phospholipids (OxPLs) play a crucial role in atherosclerosis, with specific OxPLs identified as major regulators of cell types within the vessel wall. This research area involves understanding the mechanisms by which OxPLs contribute to atherosclerotic processes and identifying potential therapeutic targets. The interaction of OxPLs with various receptors and signaling pathways underscores the complexity of their role in vascular biology and disease (Berliner & Watson, 2005).
Polymer-Supported Syntheses of Heterocycles
The synthesis of heterocycles, such as oxazines and thiazines, using solid-phase synthesis (SPS) demonstrates the versatility of morpholine derivatives in chemical synthesis. This area of research highlights the ongoing expansion in the synthesis of compounds bearing functionalized heterocyclic scaffolds, indicating the potential application of "N'-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)oxamide" in novel synthetic approaches and the creation of bioactive molecules (Králová et al., 2018).
Pharmacological Interest of Morpholine Derivatives
Morpholine derivatives have been identified with a broad spectrum of pharmacological activities, suggesting that "N'-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)oxamide" could potentially be explored for its pharmacological properties. This includes the design and synthesis of novel morpholine and pyran derivatives with potent activities, offering a basis for future drug development and therapeutic applications (Asif & Imran, 2019).
特性
IUPAC Name |
N'-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-12-2-4-13(5-3-12)17-15(20)14(19)16-6-7-18-8-10-21-11-9-18/h2-5H,6-11H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWILGNCIWAYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)oxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

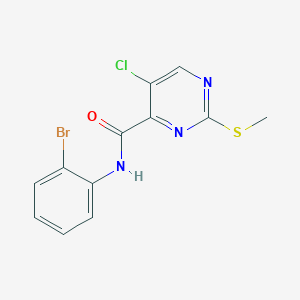
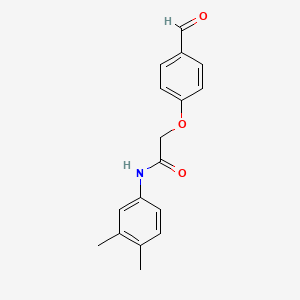
![5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid](/img/structure/B2491701.png)
![3,3,3-trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide](/img/structure/B2491702.png)
![N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491703.png)
![((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2491704.png)
![2-[4-(2-Methoxyethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2491706.png)
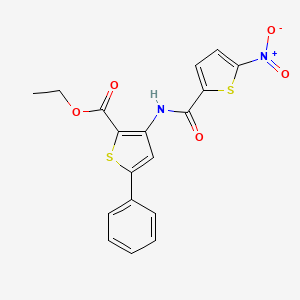
![Phenyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2491708.png)
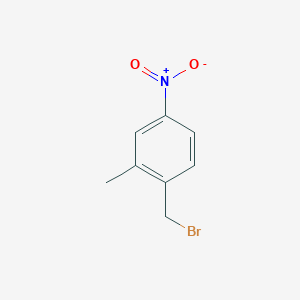
![3-benzyl-2-(benzylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2491711.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B2491714.png)

